molecular formula C22H24N6O2S B13090256 N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide

N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide

Cat. No.: B13090256
M. Wt: 436.5 g/mol
InChI Key: UGAYOLUDSWRLMK-OAHLLOKOSA-N
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Preparation Methods

The synthesis of ®-N,N-Dimethyl-4-(6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)benzenesulfonamide involves several steps. One common method includes the cyclization of pyrrole and pyrazine rings through various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The reaction conditions often involve the use of catalysts like Cs2CO3 in DMSO and other reagents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DMSO, catalysts like Cs2CO3, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their proliferation and migration . The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to ®-N,N-Dimethyl-4-(6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)benzenesulfonamide include other pyrrolopyrazine derivatives and compounds with similar biological activities. Some examples include:

The uniqueness of ®-N,N-Dimethyl-4-(6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)benzenesulfonamide lies in its specific structure and the combination of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24N6O2S

Molecular Weight

436.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C22H24N6O2S/c1-15-13-28-21(14-27(15)20-9-11-24-22-18(20)8-10-23-22)19(12-25-28)16-4-6-17(7-5-16)31(29,30)26(2)3/h4-12,15H,13-14H2,1-3H3,(H,23,24)/t15-/m1/s1

InChI Key

UGAYOLUDSWRLMK-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1CN2C(=C(C=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CN1C4=C5C=CNC5=NC=C4

Canonical SMILES

CC1CN2C(=C(C=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CN1C4=C5C=CNC5=NC=C4

Origin of Product

United States

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